

# In Vitro Antiviral Profile of Cabotegravir Against HIV-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Cabotegravir Sodium |           |
| Cat. No.:            | B8818010            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Cabotegravir (CAB) is a potent second-generation integrase strand transfer inhibitor (INSTI) demonstrating significant in vitro antiviral activity against a broad range of Human Immunodeficiency Virus Type 1 (HIV-1) strains. This document provides a comprehensive technical guide on the in vitro characteristics of cabotegravir, including its mechanism of action, antiviral potency against wild-type and resistant isolates, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

## **Mechanism of Action**

Cabotegravir targets the HIV-1 integrase (IN) enzyme, a critical component of the viral replication machinery.[1][2][3] Specifically, it acts as an integrase strand transfer inhibitor (INSTI), binding to the active site of the enzyme.[1][2] This binding action prevents the crucial step of strand transfer, where the viral DNA is integrated into the host cell's genome.[2][4] By inhibiting this integration, cabotegravir effectively halts the viral replication cycle, leading to a reduction in viral load.[2]





Click to download full resolution via product page

Figure 1: Mechanism of action of Cabotegravir.

## In Vitro Antiviral Activity

Cabotegravir exhibits potent antiviral activity against a wide array of HIV-1 isolates, including various subtypes and strains resistant to other classes of antiretroviral drugs. Its efficacy is typically quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit 50% of viral replication in vitro.

## **Activity Against Wild-Type HIV-1**

Cabotegravir demonstrates potent activity against wild-type (WT) HIV-1 strains across different subtypes. In single-cycle infection assays, EC50 values are consistently in the low nanomolar range.



| HIV-1 Subtype | Cell Line | Assay Type   | EC50 (nM) | Reference |
|---------------|-----------|--------------|-----------|-----------|
| Subtype A     | -         | Single-cycle | 1.3 - 2.2 | [5]       |
| Subtype B     | PBMC      | -            | 0.2       | [6]       |
| Subtype B     | -         | Single-cycle | 1.3 - 2.2 | [5]       |
| Subtype C     | -         | Single-cycle | 1.3 - 2.2 | [5]       |
| Subtype D     | -         | Single-cycle | 1.3 - 2.2 | [5]       |
| Group O       | -         | Single-cycle | 1.3 - 2.2 | [5]       |

## **Activity Against INSTI-Resistant HIV-1 Strains**

A key feature of cabotegravir is its activity against HIV-1 strains harboring resistance-associated mutations (RAMs) to first-generation INSTIs. While its potency can be reduced by certain mutation patterns, it often retains significant activity where other INSTIs fail. The fold change (FC) in EC50 or IC50 relative to wild-type is a common metric for assessing the impact of resistance mutations.



| Integrase Mutation(s)                     | Fold Change in EC50/IC50             | Reference |
|-------------------------------------------|--------------------------------------|-----------|
| Y143R                                     | ≤ 4                                  | [7]       |
| N155H                                     | ≤ 4                                  | [7]       |
| R263K                                     | ≤ 4                                  | [7]       |
| R263K/M50I                                | ≤ 4                                  | [7]       |
| R263K/E138K                               | ≤ 4                                  | [7]       |
| G140S/Q148H                               | 16.8                                 | [7]       |
| E92Q + N155H                              | 3.9                                  | [5]       |
| E138K + G140S + Q148R                     | 10                                   | [5]       |
| L74I/Q148R (Subtype B)                    | 4.4                                  | [8]       |
| L74I/Q148R (Subtype A6)                   | 4.1                                  | [8]       |
| Q148H/K/R + additional INSTI<br>mutations | Significantly reduced susceptibility | [9]       |

## **Experimental Protocols**

The in vitro antiviral activity of cabotegravir is primarily assessed using cell-based assays. The two main types are single-cycle infectivity assays and spreading infection assays.

## **Single-Cycle Infectivity Assay**

This assay measures the ability of a drug to inhibit a single round of viral infection. It is a rapid and high-throughput method to determine the intrinsic antiviral activity of a compound.

#### Methodology:

 Virus Production: Env-pseudotyped viruses are generated by co-transfecting human embryonic kidney (HEK) 293T cells with two plasmids: one containing the HIV-1 genome with a deleted envelope gene and a reporter gene (e.g., luciferase), and another expressing a specific HIV-1 envelope glycoprotein.[10]



- Cell Preparation: Target cells, such as TZM-bl cells which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.[11]
- Drug Dilution: Cabotegravir is serially diluted to create a range of concentrations.
- Infection: The pseudoviruses are incubated with the various concentrations of cabotegravir before being added to the target cells. DEAE-Dextran may be used to enhance infectivity.[11]
- Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.[12]
- Readout: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
   [12] The reduction in luciferase signal in the presence of the drug compared to a no-drug control is used to calculate the percent inhibition and subsequently the EC50 value.



Click to download full resolution via product page

Figure 2: Single-Cycle Infectivity Assay Workflow.

# **Spreading Infection Assay**

This assay evaluates the effect of a drug on multiple rounds of viral replication and is considered more representative of the in vivo situation.

Methodology:



- Cell Preparation: Susceptible host cells, such as peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., MT-2), are prepared and stimulated.[13][14]
- Infection: Cells are infected with a replication-competent HIV-1 isolate at a low multiplicity of infection (MOI).[14]
- Drug Treatment: After infection, the cells are washed and cultured in the presence of various concentrations of cabotegravir.
- Monitoring Replication: Viral replication is monitored over several days by measuring the level of a viral protein, typically p24 antigen, in the cell culture supernatant using an ELISA.
   [14]
- Data Analysis: The concentration of cabotegravir that inhibits p24 production by 50% at a specific time point is determined as the EC50.

### **Resistance Profile**

In vitro resistance selection studies and analysis of clinical isolates have identified several key mutations in the integrase gene that can reduce susceptibility to cabotegravir. The most significant resistance pathway often involves the Q148 residue, frequently in combination with other secondary mutations.

Key Cabotegravir Resistance-Associated Mutations:

- Primary Mutations: G118R, Q148H/K/R, N155H, R263K[15]
- Accessory Mutations: M50I, L74F/M, T97A, E138K, G140A/C/S[15]

Isolates containing combinations such as Q148H/K/R with L74M, E138A/K, G140A/S, or N155H often exhibit a greater than 10-fold reduction in cabotegravir susceptibility.[15]

## Conclusion

Cabotegravir demonstrates potent and broad in vitro antiviral activity against diverse HIV-1 strains. Its mechanism as an integrase strand transfer inhibitor effectively halts viral replication. While resistance can emerge through specific mutational pathways, cabotegravir often retains activity against viruses resistant to earlier-generation INSTIs. The standardized in vitro assays



described herein are crucial for the continued evaluation of its antiviral profile and for monitoring the potential for resistance development. This comprehensive in vitro profile supports the clinical development and use of cabotegravir for both the treatment and prevention of HIV-1 infection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cabotegravir sodium? [synapse.patsnap.com]
- 3. Exploring cabotegravir/rilpivirine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vitro Antiviral Activity of Cabotegravir against HIV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Acting Cabotegravir for HIV/AIDS Prophylaxis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Bictegravir and Cabotegravir against Integrase Inhibitor-Resistant SIVmac239 and HIV-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. HIV Antiviral Services RetroVirox, Inc. [retrovirox.com]
- 14. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target PMC [pmc.ncbi.nlm.nih.gov]



- 15. Genotypic correlates of resistance to the HIV-1 strand transfer integrase inhibitor cabotegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Antiviral Profile of Cabotegravir Against HIV-1: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8818010#in-vitro-antiviral-activity-of-cabotegravir-against-hiv-1-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com